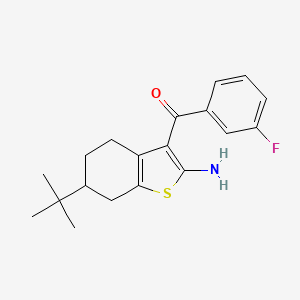

6-Tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Descripción

Propiedades

IUPAC Name |

(2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(3-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNOS/c1-19(2,3)12-7-8-14-15(10-12)23-18(21)16(14)17(22)11-5-4-6-13(20)9-11/h4-6,9,12H,7-8,10,21H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNUABQTEYKEST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)C3=CC(=CC=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-Tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antibacterial activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

- A benzothiophene core

- A tert-butyl group that enhances lipophilicity

- A 3-fluorobenzoyl moiety that may influence biological interactions

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to fluorobenzoyl derivatives. In a comparative analysis, it was found that substituents significantly affect the antibacterial potency against various strains of bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 3-Fluorobenzoylthiosemicarbazides | 7.82 - 15.63 | Bacillus cereus, Micrococcus luteus |

| Trifluoromethyl derivatives | 3.91 - 15.63 | Methicillin-sensitive and resistant Staphylococcus aureus |

The MIC values indicate that fluorinated compounds tend to exhibit enhanced antibacterial activity compared to their non-fluorinated counterparts. This trend suggests that the presence of electron-withdrawing groups like fluorine can improve binding affinity to bacterial targets.

Structure-Activity Relationships (SAR)

The activity of benzothiophene derivatives often correlates with their electronic and steric properties. For instance:

- Electron-withdrawing groups (e.g., fluorine) at specific positions on the aromatic ring enhance activity.

- Steric hindrance from bulky groups like tert-butyl can affect the compound's ability to interact with biological targets.

Case Studies

-

Antibacterial Screening

A study assessed various derivatives of benzothiophene for their antibacterial efficacy against clinical isolates of Staphylococcus aureus. The results indicated that modifications in the benzoyl moiety significantly influenced the compounds' MIC values, with fluorinated derivatives showing superior activity . -

Mechanism of Action

Investigations into the mechanism revealed that these compounds likely inhibit bacterial growth by interfering with cell wall synthesis or protein synthesis pathways. This was corroborated by time-kill studies demonstrating a rapid decline in bacterial viability upon exposure to effective concentrations.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimycobacterial Activity

One of the most significant applications of this compound is its effectiveness against mycobacterial infections. Research indicates that derivatives of tetrahydrobenzo[b]thiophene, including 6-tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, exhibit promising activity against Mycobacterium tuberculosis. The compound's mechanism involves inhibiting the growth of mycobacteria, which is crucial for treating diseases such as tuberculosis and leprosy .

Neuropharmacological Effects

There is emerging evidence that compounds similar to this compound may have neuropharmacological effects. Studies have shown that benzothiophene derivatives can act as acetylcholinesterase inhibitors, which are valuable in the treatment of Alzheimer's disease. The inhibition of this enzyme can enhance cholinergic transmission and improve cognitive function .

Structure-Activity Relationship (SAR) Studies

Chemical Modifications and Potency

Investigations into the structure-activity relationship of benzothiophene derivatives have revealed that modifications to the chemical structure can significantly influence biological activity. For example, the introduction of fluorine atoms has been linked to enhanced potency against specific targets like acetylcholinesterase . This highlights the importance of chemical design in developing effective therapeutic agents.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimycobacterial Efficacy

In a study evaluating various benzothiophene derivatives, this compound was found to exhibit significant antimycobacterial activity. The compound was tested against multiple strains of Mycobacterium tuberculosis and showed a promising inhibition profile compared to standard treatments.

Case Study 2: Cognitive Enhancement Potential

Another study focused on the neuropharmacological properties of similar compounds demonstrated that certain benzothiophene derivatives could effectively inhibit acetylcholinesterase activity in vitro. These findings suggest that such compounds could be further developed as potential therapeutic agents for cognitive disorders.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a class of 4,5,6,7-tetrahydro-1-benzothiophen-2-amine derivatives, which are studied for their modulation of biological targets such as GLP-1R. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Observations :

Substituent Effects on Bioactivity: The 4-methylbenzoyl analog () demonstrates potent GLP-1R modulation, likely due to optimal steric and electronic compatibility with the receptor’s allosteric site. The methyl group may balance lipophilicity and metabolic stability.

Role of the 6-Position Substituent: tert-butyl (target compound) vs. Dimethyl groups offer a balance between hydrophobicity and molecular flexibility.

Conformational Analysis :

- The tetrahydrobenzothiophene ring’s puckering (governed by Cremer-Pople parameters) may influence receptor interaction. Substituents at position 3 and 6 could modulate ring conformation, affecting binding kinetics .

Pharmacological Gaps :

- The morpholine-substituted analog () lacks reported activity data, highlighting the need for empirical studies to correlate structural changes with functional outcomes.

Research Findings and Implications

- GLP-1R Modulation : The 4-methylbenzoyl analog () shows robust cAMP enhancement and glucose-lowering effects in mice, suggesting that benzothiophene derivatives are viable candidates for diabetes therapeutics.

- Fluorine vs. Methyl Substitution : Fluorine’s electronegativity may improve target affinity but requires evaluation of off-target effects, as seen in other fluorinated pharmaceuticals.

- Synthetic Accessibility : The discontinued status of the target compound () may reflect challenges in synthesis or purification, whereas dimethyl analogs () are more widely available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.